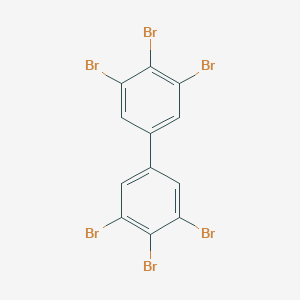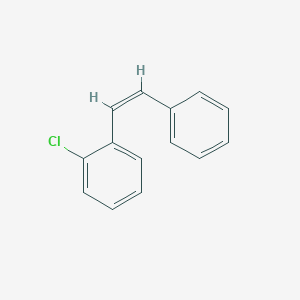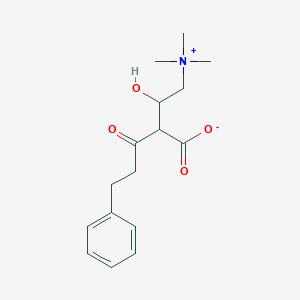
3-Phenylpropionylcarnitine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Phenylpropionylcarnitine (3-PPC) is a compound that belongs to the class of acylcarnitines. It is an important intermediate in the metabolism of fatty acids and is involved in the transport of long-chain fatty acids into the mitochondria for β-oxidation. 3-PPC has gained considerable attention in recent years due to its potential therapeutic applications in various metabolic disorders.
作用机制
The mechanism of action of 3-Phenylpropionylcarnitine involves the activation of peroxisome proliferator-activated receptor alpha (PPARα), which is a nuclear receptor that regulates the expression of genes involved in fatty acid metabolism. Activation of PPARα by 3-Phenylpropionylcarnitine leads to increased β-oxidation of fatty acids, which results in improved lipid metabolism and reduced lipid accumulation in various tissues.
Biochemical and Physiological Effects:
3-Phenylpropionylcarnitine has been shown to have various biochemical and physiological effects in animal models. It has been shown to increase the levels of acylcarnitines in the blood, which is an indicator of increased fatty acid oxidation. Additionally, 3-Phenylpropionylcarnitine has been shown to reduce the levels of triglycerides, cholesterol, and free fatty acids in the blood, which are all risk factors for metabolic disorders.
实验室实验的优点和局限性
The advantages of using 3-Phenylpropionylcarnitine in lab experiments include its ability to improve lipid metabolism and reduce inflammation in various tissues. Additionally, 3-Phenylpropionylcarnitine is a relatively stable compound and can be easily synthesized in the lab. However, the limitations of using 3-Phenylpropionylcarnitine in lab experiments include its potential toxicity at high doses and the lack of human studies to validate its therapeutic potential.
未来方向
There are several future directions for research on 3-Phenylpropionylcarnitine. One potential area of research is the development of novel analogs of 3-Phenylpropionylcarnitine with improved pharmacokinetic properties and reduced toxicity. Additionally, future studies could explore the therapeutic potential of 3-Phenylpropionylcarnitine in other metabolic disorders such as NAFLD and metabolic syndrome. Finally, human studies are needed to validate the therapeutic potential of 3-Phenylpropionylcarnitine and to determine the optimal dosage and duration of treatment.
合成方法
The synthesis of 3-Phenylpropionylcarnitine can be achieved by reacting phenylpropionic acid with L-carnitine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction yields 3-Phenylpropionylcarnitine and dicyclohexylurea as a byproduct.
科学研究应用
3-Phenylpropionylcarnitine has been extensively studied for its potential therapeutic applications in various metabolic disorders such as obesity, diabetes, and cardiovascular diseases. It has been shown to improve insulin sensitivity and glucose tolerance in animal models of obesity and diabetes. Additionally, 3-Phenylpropionylcarnitine has been shown to reduce lipid accumulation and inflammation in the liver, which is a hallmark of non-alcoholic fatty liver disease (NAFLD).
属性
CAS 编号 |
132741-84-5 |
|---|---|
产品名称 |
3-Phenylpropionylcarnitine |
分子式 |
C16H23NO4 |
分子量 |
293.36 g/mol |
IUPAC 名称 |
2-[1-hydroxy-2-(trimethylazaniumyl)ethyl]-3-oxo-5-phenylpentanoate |
InChI |
InChI=1S/C16H23NO4/c1-17(2,3)11-14(19)15(16(20)21)13(18)10-9-12-7-5-4-6-8-12/h4-8,14-15,19H,9-11H2,1-3H3 |
InChI 键 |
JEWWNUQTFJAMTI-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)CC(C(C(=O)CCC1=CC=CC=C1)C(=O)[O-])O |
规范 SMILES |
C[N+](C)(C)CC(C(C(=O)CCC1=CC=CC=C1)C(=O)[O-])O |
同义词 |
3-phenylpropionylcarnitine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



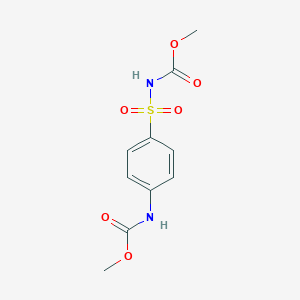
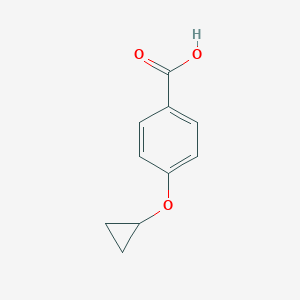
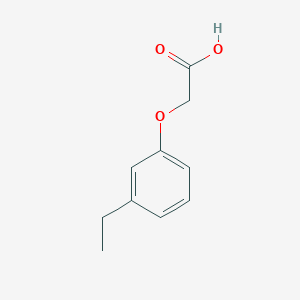
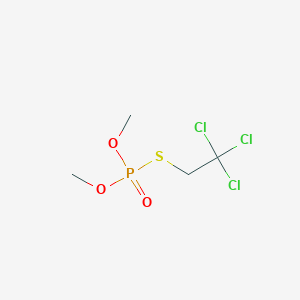
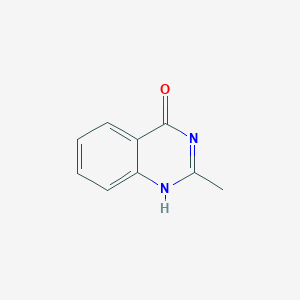
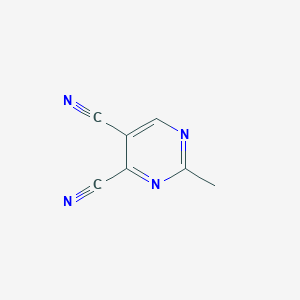
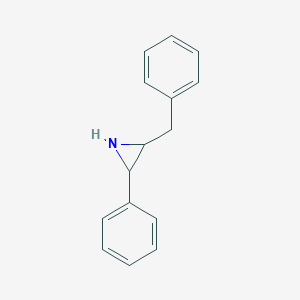
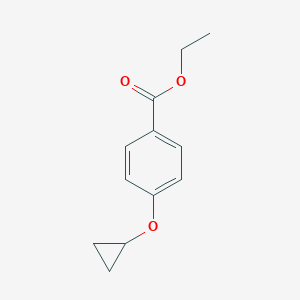
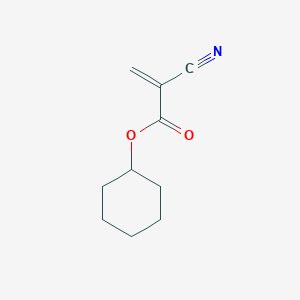
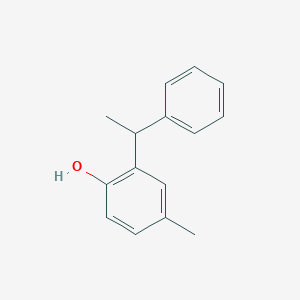
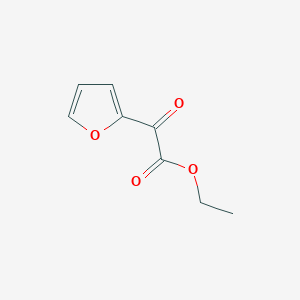
![6-Methylspiro[4.5]dec-9-ene-10-carboxylic acid](/img/structure/B155693.png)
